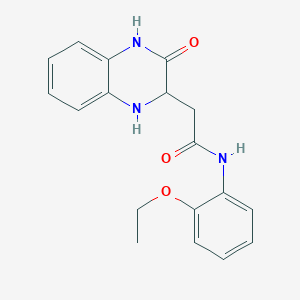![molecular formula C26H20Cl2N4O2 B2492499 2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chlorophenyl)acetamide CAS No. 1184970-82-8](/img/structure/B2492499.png)
2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This chemical compound is part of a broader class of compounds known for their various biological activities and potential applications in medicinal chemistry. The structure of this compound suggests it may have interesting interactions with biological molecules, given its complex aromatic and heterocyclic framework.
Synthesis Analysis
The synthesis of related compounds typically involves a multistep process starting from unsubstituted indole or similar precursors. A straightforward route described involves chlorobenzyl-indole intermediates leading to the final acetamide products, characterized by sophisticated NMR experiments and X-ray crystallography (Knaack et al., 2001). Another approach involves condensation reactions to create N-aryl acetamide derivatives with notable antibacterial and antifungal activities (Debnath & Ganguly, 2015).
Applications De Recherche Scientifique
Synthesis and Characterization
The compound has been extensively studied for its synthesis and characterization, particularly focusing on its potential as a tubulin inhibitor, showcasing its biological activity in preclinical developments. Notable work in this area includes the detailed spectroscopic characterization of derivatives similar to the compound , revealing the intricate synthesis routes and structural assignments through sophisticated NMR experiments and X-ray crystallography (Knaack et al., 2001). This research underpins the foundation for understanding the compound's biological activity and potential applications in scientific research.
Potential Antimicrobial Activity
Explorations into the antimicrobial properties of related compounds have yielded promising results. Studies have synthesized and characterized derivatives, revealing significant antibacterial and antifungal activities against various pathogenic microorganisms (Debnath & Ganguly, 2015). These findings suggest potential research applications of the compound in developing new antimicrobial agents.
Photovoltaic Efficiency and Ligand-Protein Interactions
Innovative applications in energy have been explored, with derivatives demonstrating promising attributes for dye-sensitized solar cells (DSSCs), evidenced by good light harvesting efficiency and free energy of electron injection. Additionally, the non-linear optical activity and various possible intramolecular interactions have been illuminated through natural bond orbital analysis, offering insights into the compound's potential in photovoltaic and optical applications (Mary et al., 2020). Molecular docking studies have also indicated significant binding affinities with proteins like Cyclooxygenase 1 (COX1), suggesting implications for biochemical and pharmacological research.
QSAR Studies and Antibacterial Activity
Quantitative structure-activity relationship (QSAR) studies have been conducted to understand the relationship between the structure of similar compounds and their antibacterial activity. This research has shed light on the positive contributions of substituents, indicating the increase in hydrophobicity or steric bulk character, which is vital in tailoring these compounds for specific antibacterial applications (Desai et al., 2008).
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-2-[3-[(2-chlorophenyl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20Cl2N4O2/c1-16-9-10-22-20(11-16)24-25(32(22)14-23(33)30-19-7-4-6-18(27)12-19)26(34)31(15-29-24)13-17-5-2-3-8-21(17)28/h2-12,15H,13-14H2,1H3,(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XATYHDHVHAABHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=CC=C4Cl)CC(=O)NC5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chlorophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

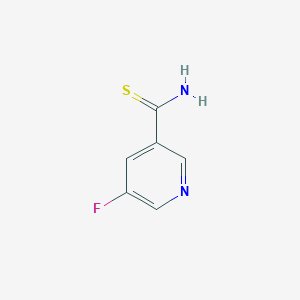

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2492420.png)
![Tert-butyl (2-(((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)-2-oxoethyl)carbamate](/img/structure/B2492424.png)
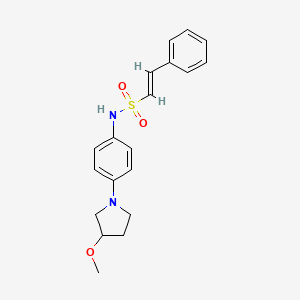

![3-(4-fluorophenoxy)-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzamide](/img/structure/B2492431.png)
![3-(4-Methoxyphenyl)-5-{1-[3-(4-methoxyphenyl)propanoyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2492432.png)
![N-[2-(2,3-Dihydroindol-1-ylsulfonyl)ethyl]but-2-ynamide](/img/structure/B2492433.png)
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2492434.png)
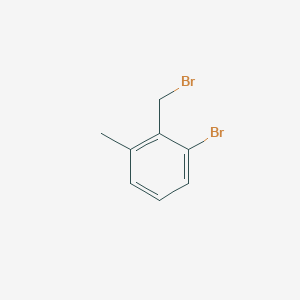
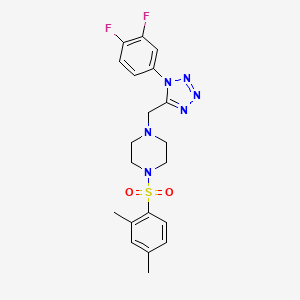
![7-[(2,5-dimethylphenyl)methyl]-3-methyl-8-[(E)-2-(phenylmethylidene)hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2492438.png)
